(5-(Trifluoromethyl)pyridin-3-yl)boronic acid
CAS No.: 947533-51-9
Cat. No.: VC2647169
Molecular Formula: C6H5BF3NO2
Molecular Weight: 190.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 947533-51-9 |
---|---|
Molecular Formula | C6H5BF3NO2 |
Molecular Weight | 190.92 g/mol |
IUPAC Name | [5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Standard InChI | InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H |
Standard InChI Key | SFBQNNGMEKUJAN-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CN=C1)C(F)(F)F)(O)O |
Canonical SMILES | B(C1=CC(=CN=C1)C(F)(F)F)(O)O |
Introduction
Chemical Identification and Properties
Basic Chemical Information
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by a trifluoromethyl group attached to a pyridine ring. The compound's core structure features a pyridine ring with a boronic acid functionality at the 3-position and a trifluoromethyl group at the 5-position. This arrangement creates a compound with specialized reactivity that makes it valuable in synthetic chemistry applications.
The table below summarizes the key chemical identifiers and properties of this compound:
Parameter | Value |
---|---|
CAS Number | 947533-51-9 |
Molecular Formula | C₆H₅BF₃NO₂ |
Molecular Weight | 190.92 g/mol |
InChI Key | SFBQNNGMEKUJAN-UHFFFAOYSA-N |
IUPAC Name | [5-(trifluoromethyl)pyridin-3-yl]boronic acid |
SMILES Notation | OB(O)C1=CC(=CN=C1)C(F)(F)F |
MDL Number | MFCD09952041 |
PubChem CID | 45158900 |
The compound has numerous synonyms in chemical literature, including:
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5-trifluoromethyl-pyridine-3-boronic acid
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5-trifluoromethyl pyridin-3-yl boronic acid
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3-trifluoromethylpyridine-5-boronic acid
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3-trifluoromethyl-5-pyridyl boronic acid
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5-trifluoromethyl pyridine-3-boronic acid
Structural Characteristics
The structure of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid combines several important functional groups. The pyridine ring provides a nitrogen-containing aromatic system, while the trifluoromethyl group at the 5-position contributes electronic effects that influence the compound's reactivity. The boronic acid group at the 3-position serves as a reactive site for various transformations, particularly coupling reactions.
The trifluoromethyl substituent significantly enhances the electrophilicity of the compound, making it more reactive in certain chemical reactions compared to non-fluorinated analogs. This enhanced reactivity is particularly valuable in organic synthesis applications where selective transformations are required.
Synthesis Methodologies
The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid typically involves the functionalization of pyridine derivatives. While the search results don't provide specific synthetic routes, the general approaches to synthesize boronic acids of this type often involve:
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Metal-halogen exchange followed by treatment with a boron electrophile
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Direct borylation using transition metal catalysts
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Lithiation-borylation sequences
Applications in Chemical Research
Role in Organic Synthesis
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid serves as a key intermediate in organic synthesis, particularly in the development of complex molecular structures. Its primary value lies in its ability to participate in carbon-carbon bond-forming reactions, which are fundamental processes in constructing diverse molecular frameworks.
The compound's boronic acid functionality makes it an excellent substrate for various coupling reactions, while the trifluoromethyl group can introduce desirable properties into the final products. These properties include increased lipophilicity, metabolic stability, and binding selectivity—attributes that are particularly valuable in medicinal chemistry applications.
Agrochemical Development
Beyond pharmaceuticals, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid finds applications in agrochemical development. The trifluoromethyl group can enhance the efficacy and stability of crop protection agents by improving their resistance to metabolic degradation and optimizing their physicochemical properties.
Chemical Reactivity
Impact of the Trifluoromethyl Group
The trifluoromethyl group significantly influences the reactivity of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid. This substituent enhances the electrophilicity of the compound, making it more reactive in coupling reactions such as the Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the CF₃ group affects the electronic distribution within the pyridine ring, which can alter reaction rates and selectivities.
Additionally, the trifluoromethyl group:
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Increases the acidity of the boronic acid
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Affects the coordination properties of the pyridine nitrogen
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Influences the stability of reaction intermediates
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Provides a distinctive electronic signature that can be leveraged in specific transformations
Coupling Reactions
The most significant application of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides. The reaction proceeds under relatively mild conditions and exhibits high functional group tolerance, making it invaluable in complex molecule synthesis.
Current Research Status and Future Directions
While (5-(Trifluoromethyl)pyridin-3-yl)boronic acid has been extensively explored for its synthetic utility, further research is needed to fully understand its potential applications in medicinal chemistry. Current investigations focus on expanding the scope of reactions involving this compound and developing more efficient synthetic routes for its preparation.
Future research directions may include:
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Exploring the biological activity of compounds containing the 5-(trifluoromethyl)pyridin-3-yl moiety
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Investigating interactions with biological targets to assess therapeutic potential
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Developing novel catalytic systems that enhance the efficiency of coupling reactions involving this boronic acid
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Creating sustainable synthetic routes that minimize waste and reduce environmental impact
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Establishing structure-activity relationships for compounds derived from this building block
Studies focusing on the biological activity of derivatives containing the (5-(trifluoromethyl)pyridin-3-yl) group would be particularly valuable in evaluating the therapeutic potential of this structural motif.
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